4-Benzyloxy-3,3-dimethylbut-1-yne
CAS No.: 1092536-54-3
Cat. No.: VC3396232
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092536-54-3 |
---|---|
Molecular Formula | C13H16O |
Molecular Weight | 188.26 g/mol |
IUPAC Name | 2,2-dimethylbut-3-ynoxymethylbenzene |
Standard InChI | InChI=1S/C13H16O/c1-4-13(2,3)11-14-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |
Standard InChI Key | VKHWQJGOWVVAHW-UHFFFAOYSA-N |
SMILES | CC(C)(COCC1=CC=CC=C1)C#C |
Canonical SMILES | CC(C)(COCC1=CC=CC=C1)C#C |
Introduction
Chemical Structure and Identification
Molecular Structure
The molecular structure of 4-benzyloxy-3,3-dimethylbut-1-yne consists of a benzene ring attached to a methylene group, which is connected through an oxygen atom to another methylene group. This second methylene group is bound to a quaternary carbon bearing two methyl groups and a terminal alkyne functionality. The structural arrangement provides a unique reactivity profile that is valuable in various synthetic transformations.
Identification Parameters
The compound 4-benzyloxy-3,3-dimethylbut-1-yne is uniquely identified through several standard chemical identifiers, which facilitate its unambiguous recognition in chemical databases and literature. The most common identifiers for this compound include:
Identifier Type | Value |
---|---|
CAS Number | 1092536-54-3 |
Molecular Formula | C₁₃H₁₆O |
IUPAC Name | {[(2,2-dimethylbut-3-yn-1-yl)oxy]methyl}benzene |
SMILES | CC(C)(COCC1=CC=CC=C1)C#C |
InChI | InChI=1S/C13H16O/c1-4-13(2,3)11-14-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |
InChIKey | VKHWQJGOWVVAHW-UHFFFAOYSA-N |
Physical and Chemical Properties
Basic Properties
The physical and chemical properties of 4-benzyloxy-3,3-dimethylbut-1-yne influence its behavior in various chemical environments and reactions. The basic properties of this compound are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 188.266 g/mol |
Exact Mass | 188.120 g/mol |
Appearance | Not specified in sources |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
LogP | 3.11 (or 2.86260) |
Polar Surface Area (PSA) | 9 Ų (or 9.23000) |
These basic properties provide important information for handling, storage, and application of the compound in laboratory and industrial settings . The LogP value of approximately 3.11 indicates moderate lipophilicity, suggesting that the compound has better solubility in organic solvents than in aqueous media. This property is particularly relevant for predicting its behavior in biological systems and partition equilibria.
Structural Features
The structural features of 4-benzyloxy-3,3-dimethylbut-1-yne contribute significantly to its chemical behavior and reactivity. Key structural characteristics include:
Structural Feature | Value |
---|---|
Heavy Atoms Count | 14 |
Rotatable Bond Count | 4 |
Number of Rings | 1 |
Carbon Bond Saturation (Fsp3) | 0.384 |
Hydrogen Bond Acceptors | 1 |
Hydrogen Bond Donors | 0 |
The structural features indicate that 4-benzyloxy-3,3-dimethylbut-1-yne has moderate conformational flexibility due to its 4 rotatable bonds, which can influence its interaction patterns and reactivity . The presence of one hydrogen bond acceptor (oxygen atom) and no hydrogen bond donors suggests limited capability for hydrogen bonding interactions. The carbon bond saturation value (Fsp3) of 0.384 indicates a moderate degree of sp³ hybridization relative to the total carbon content, reflecting the presence of the aromatic ring (sp² carbons) and the alkyne moiety (sp carbons).
Predicted Properties
Based on computational methods, several properties of 4-benzyloxy-3,3-dimethylbut-1-yne have been predicted, including collision cross-section values for various ionic species of the compound:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 189.12740 | 143.8 |
[M+Na]⁺ | 211.10934 | 156.0 |
[M+NH₄]⁺ | 206.15394 | 148.9 |
[M+K]⁺ | 227.08328 | 146.1 |
[M-H]⁻ | 187.11284 | 137.8 |
[M+Na-2H]⁻ | 209.09479 | 147.9 |
[M]⁺ | 188.11957 | 143.1 |
[M]⁻ | 188.12067 | 143.1 |
These collision cross-section (CCS) values provide important information for mass spectrometry-based identification and characterization of the compound . The CCS value represents the effective area of the molecule that can interact with a buffer gas during ion mobility separations, which is influenced by the three-dimensional structure of the molecule. This data is particularly useful for analytical applications, especially in ion mobility mass spectrometry where compounds can be separated based on their collision cross-section values.
Research and Applications
Supplier | Package Size | Purity (%) | Price Range ($) |
---|---|---|---|
BLD Pharmatech Co., Limited | 1 g | 98 | 26 |
BLD Pharmatech Co., Limited | 25 g | 98 | 244 |
BLD Pharmatech Co., Limited | 100 g | 98 | 729 |
BLD Pharmatech GmbH | 1-25 g | 98 | 26-244 |
Angene International Limited | 100-250 mg | 97 | 9-11 |
The commercial availability of 4-benzyloxy-3,3-dimethylbut-1-yne from multiple suppliers at different scales and purities facilitates its use in various research applications . The range of package sizes available allows researchers to purchase appropriate quantities for specific project needs, from small-scale exploratory research to larger preparative applications.
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